molecular formula C19H16N2O5S2 B2492434 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896289-28-4

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2492434
CAS No.: 896289-28-4
M. Wt: 416.47
InChI Key: UCYSACSQODXCPH-UHFFFAOYSA-N
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Description

N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound featuring a thiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the 4-position and a 3-(methylsulfonyl)benzamide group at the 2-position. The 2,3-dihydrobenzo[b][1,4]dioxin scaffold is a bicyclic ether system known for enhancing metabolic stability and influencing pharmacokinetic properties due to its rigid, planar structure . The methylsulfonyl group on the benzamide moiety is an electron-withdrawing substituent, which may enhance binding interactions in biological targets such as enzymes or receptors .

Synthesis of this compound likely follows protocols similar to those reported for structurally related 1,3,4-oxadiazole and thiazoline derivatives. For example, analogous compounds are synthesized via coupling reactions (e.g., general procedures A or B) using acid chlorides or activated carboxylic acids with heterocyclic amines, followed by purification via column chromatography and characterization by NMR, ESI-MS, and HPLC .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-28(23,24)14-4-2-3-13(9-14)18(22)21-19-20-15(11-27-19)12-5-6-16-17(10-12)26-8-7-25-16/h2-6,9-11H,7-8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYSACSQODXCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

The compound's IUPAC name is this compound. Its molecular formula is C₁₅H₁₅N₃O₄S, and it has a molecular weight of 341.36 g/mol. The structure includes a thiazole ring and a methylsulfonyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the thiazole ring through condensation reactions.
  • Introduction of the methylsulfonyl group via sulfonation reactions.
  • Coupling with the 2,3-dihydrobenzo[b][1,4]dioxin moiety to yield the final product.

Antidepressant Effects

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antidepressant-like activities. For instance, compounds similar to this compound have shown high binding affinities for serotonin receptors (5-HT1A) and serotonin transporters (Ki values as low as 9.8 nM), suggesting their potential as antidepressants .

The compound is believed to modulate neurotransmitter systems by:

  • Inhibiting Cholinesterase : This activity can enhance acetylcholine levels in synaptic clefts, improving cognitive functions.
  • Regulating MAPK/ERK Pathway : It influences cell proliferation and differentiation through this signaling pathway .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antidepressant Screening : In a study using mouse models (tail suspension and forced swim tests), compounds with similar structures exhibited marked antidepressant effects compared to fluoxetine .
  • Cellular Studies : The compound has been shown to affect various cellular processes such as apoptosis and cell cycle regulation in cancer cell lines .

Data Table: Biological Activity Overview

Activity Effect Reference
AntidepressantHigh binding affinity at 5-HT1A
Cholinesterase inhibitionEnhanced cognitive function
MAPK/ERK pathway modulationInfluences cell proliferation

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

1,3,4-Oxadiazole Derivatives

Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) share the 2,3-dihydrobenzo[b][1,4]dioxin motif but replace the thiazole core with a 1,3,4-oxadiazole ring . For instance, compound 19 demonstrated moderate inhibition of Ca²⁺/calmodulin activity (IC₅₀ ~5 µM), suggesting that the trifluoromethyl group enhances target engagement compared to thiomethoxy or bromo substituents .

Thiazoline Derivatives

Thiazoline analogs like (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a) feature a partially saturated thiazoline ring, which may confer conformational flexibility compared to the fully aromatic thiazole in the target compound . These derivatives were evaluated for aldose reductase inhibition, with substituents like bromophenyl and nitrophenyl showing IC₅₀ values in the nanomolar range, indicating that electron-withdrawing groups enhance enzyme binding .

Triazole Derivatives

Triazole-based compounds (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ) incorporate a sulfonyl group similar to the target’s methylsulfonyl substituent. These compounds exist in thione tautomeric forms, which stabilize interactions with biological targets through hydrogen bonding .

Substituent Effects

The methylsulfonyl group in the target compound distinguishes it from analogs with substituents such as thiomethoxy (18) , trifluoromethyl (19) , or bromo (21) . Methylsulfonyl’s strong electron-withdrawing nature may improve metabolic stability and solubility compared to lipophilic groups like trifluoromethyl . For example, compound 19 (trifluoromethyl) showed lower aqueous solubility than 18 (thiomethoxy), as measured by HPLC retention times .

Table 1: Comparison of Structural Analogs

Compound ID Heterocycle Substituent Yield (%) Purity (%) Biological Activity (IC₅₀)
18 1,3,4-Oxadiazole 3-(Thiomethoxy) 35 98.5 Ca²⁺/calmodulin: ~10 µM
19 1,3,4-Oxadiazole 3-(Trifluoromethyl) 42 99.0 Ca²⁺/calmodulin: ~5 µM
7a Thiazoline 4-Bromophenyl 85 99.2 Aldose reductase: 12 nM
9 1,2,4-Triazole 4-Bromophenylsulfonyl 60 97.0 Not reported

Q & A

Q. Example Optimization Table :

StepReagents/ConditionsYield Improvement Strategy
Amide Coupling3-(Methylsulfonyl)benzoyl chloride, pyridineUse anhydrous solvents and inert atmosphere to minimize hydrolysis
CyclizationEthanol, glacial acetic acidExtend reflux time (4–6 hours) and monitor via TLC

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use orthogonal analytical techniques:

  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended) .
  • NMR Spectroscopy : Confirm structural features:
    • ¹H NMR : Look for thiazole proton signals at δ 7.5–8.0 ppm and methylsulfonyl singlet at δ 3.1 ppm .
    • ¹³C NMR : Verify carbonyl (C=O) resonance at ~165 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the theoretical molecular weight .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer:

  • Functional group modifications : Replace the methylsulfonyl group with morpholinosulfonyl or isopropoxy groups to enhance solubility or target affinity .
  • Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties and binding interactions .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like adenylyl cyclases or kinases .

Q. Example SAR Table :

ModificationObserved Impact (Reference)
Methylsulfonyl → MorpholinosulfonylIncreased solubility and kinase inhibition
Thiazole → OxadiazoleReduced cytotoxicity but improved metabolic stability

Advanced: What experimental strategies are effective in resolving contradictions in bioactivity data across studies?

Answer:

  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability assays) methods .
  • Impurity analysis : Use HPLC-MS to rule out side products or degradation compounds influencing results .

Advanced: How can researchers evaluate the environmental impact and degradation pathways of this compound?

Answer:

  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS/MS .
  • Biotic transformation : Incubate with soil microbiota and monitor metabolite formation using high-resolution mass spectrometry (HRMS) .
  • Computational prediction : Use tools like EPI Suite to estimate biodegradation half-lives and ecotoxicity .

Advanced: What methodologies are recommended for identifying biological targets of this compound?

Answer:

  • Pull-down assays : Immobilize the compound on beads and incubate with cell lysates to capture binding proteins, identified via Western blot or MS .
  • Kinase profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., KinomeScan) .
  • Transcriptomics : Treat model organisms (e.g., C. elegans) and analyze differential gene expression via RNA-seq .

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